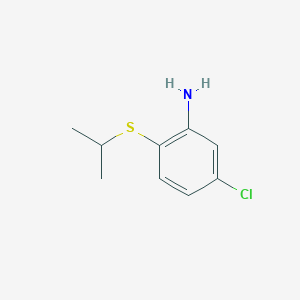

5-Chloro-2-(propan-2-ylsulfanyl)aniline

Vue d'ensemble

Description

5-Chloro-2-(propan-2-ylsulfanyl)aniline is a useful research compound. Its molecular formula is C9H12ClNS and its molecular weight is 201.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Industrie pharmaceutique : Synthèse d’agents antimicrobiens

5-Chloro-2-(propan-2-ylsulfanyl)aniline : est un précurseur précieux dans la synthèse de divers agents antimicrobiens. Ses propriétés structurelles permettent la création de composés efficaces pour le traitement des infections. Par exemple, les dérivés de ce composé peuvent être utilisés pour synthétiser des médicaments de type quinoléine et quinolone, qui ont des applications dans la lutte contre des maladies comme le paludisme et les infections bactériennes .

Industrie agrochimique : Développement de pesticides

L’utilité du composé s’étend à l’industrie agrochimique, où il sert de matière première au développement de pesticides. Sa structure chimique est propice à la création de substances qui contrôlent les ravageurs et améliorent la protection des cultures .

Recherche chimique : Réactions catalytiques

En recherche chimique, This compound peut être impliqué dans des réactions catalytiques pour produire d’autres produits chimiques précieux. Les chercheurs peuvent explorer de nouvelles méthodes catalytiques en utilisant ce composé comme substrat pour obtenir des produits avec une grande efficacité et sélectivité .

Activité Biologique

5-Chloro-2-(propan-2-ylsulfanyl)aniline is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- CAS Number : 1019455-04-9

- Molecular Formula : C10H12ClN1S1

- Molecular Weight : 215.73 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antibacterial and antifungal agent. The compound's structure suggests it may interact with biological targets involved in these activities.

Antibacterial Activity

Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of aniline have been reported to possess activity against various bacterial strains. The specific antibacterial efficacy of this compound remains to be comprehensively documented in peer-reviewed studies.

Antifungal Activity

The compound's potential antifungal activity has been highlighted in studies examining related aniline derivatives. For example, some aniline derivatives have shown promising results against fungal strains such as Candida albicans and Aspergillus niger. These findings suggest that this compound could warrant further exploration in antifungal applications.

Study on Antifungal Properties

A study focusing on the antifungal properties of various aniline derivatives indicated that compounds structurally related to this compound demonstrated significant inhibition against fungal biofilms. The study utilized a series of assays to evaluate the minimum inhibitory concentration (MIC) against Candida albicans.

| Compound | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| This compound | TBD | Fluconazole (50 µg/mL) |

| Compound A | 66.2 | Fluconazole (40.0) |

| Compound B | 51.2 | Fluconazole (40.0) |

Antibacterial Screening

In a comparative study, the antibacterial efficacy of related compounds was evaluated against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results suggested that certain derivatives exhibited better activity than standard antibiotics like ciprofloxacin.

| Bacterial Strain | Compound Activity (Zone of Inhibition in mm) | Standard Antibiotic |

|---|---|---|

| E. coli | TBD | Ciprofloxacin |

| S. aureus | TBD | Ciprofloxacin |

| B. subtilis | TBD | Ciprofloxacin |

The proposed mechanism for the biological activity of this compound involves interaction with specific enzymes or receptors within microbial cells, potentially leading to inhibition of cell wall synthesis or disruption of metabolic pathways.

Propriétés

IUPAC Name |

5-chloro-2-propan-2-ylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUBLSSWMKCEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.